molecular formula C21H27N3O4 B11042687 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11042687
M. Wt: 385.5 g/mol
InChI Key: ZFKVDYJFNTUKLA-UHFFFAOYSA-N
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Description

2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a hexahydroisoindole core, which is a bicyclic structure, and a piperazine moiety substituted with a methoxyphenyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-METHOXYPHENYL)PIPERAZINE through the reaction of piperazine with 4-methoxyphenyl chloride under basic conditions.

    Coupling with Isoindole Derivative: The piperazine derivative is then coupled with an isoindole derivative, such as hexahydroisoindole, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods. Additionally, green chemistry principles may be applied to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the isoindole core can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carbonyl group can yield an alcohol.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:

The uniqueness of 2-{2-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-OXOETHYL}HEXAHYDRO-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H27N3O4/c1-28-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h6-9,17-18H,2-5,10-14H2,1H3

InChI Key

ZFKVDYJFNTUKLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4CCCCC4C3=O

Origin of Product

United States

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